molecular formula C21H26N6O2S B4368271 1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-[2-(1H-INDOL-3-YL)ETHYL]-1H-PYRAZOLE-4-SULFONAMIDE

1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-[2-(1H-INDOL-3-YL)ETHYL]-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4368271
M. Wt: 426.5 g/mol
InChI Key: FEJVTCMDTDFANT-UHFFFAOYSA-N
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Description

1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-[2-(1H-INDOL-3-YL)ETHYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features both pyrazole and indole moieties These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-[2-(1H-INDOL-3-YL)ETHYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and indole intermediates. These intermediates are then coupled through a series of reactions, including alkylation and sulfonation, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-[2-(1H-INDOL-3-YL)ETHYL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups onto the pyrazole or indole rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool for studying biochemical pathways and mechanisms.

    Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-[2-(1H-INDOL-3-YL)ETHYL]-1H-PYRAZOLE-4-SULFONAMIDE likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and indole derivatives, such as:

  • 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide
  • N-(2-(1H-indol-3-yl)ethyl)-1H-pyrazole-4-sulfonamide
  • 1-ethyl-1H-pyrazole-3-carboxamide

Uniqueness

What sets 1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-[2-(1H-INDOL-3-YL)ETHYL]-1H-PYRAZOLE-4-SULFONAMIDE apart is its combination of both pyrazole and indole moieties within a single molecule. This unique structure allows it to exhibit a broader range of biological activities and interact with multiple molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2S/c1-3-25-11-10-18(24-25)15-27(30(28,29)19-14-23-26(4-2)16-19)12-9-17-13-22-21-8-6-5-7-20(17)21/h5-8,10-11,13-14,16,22H,3-4,9,12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJVTCMDTDFANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CN(CCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CN(N=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-[2-(1H-INDOL-3-YL)ETHYL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-[2-(1H-INDOL-3-YL)ETHYL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-[2-(1H-INDOL-3-YL)ETHYL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-[2-(1H-INDOL-3-YL)ETHYL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-[2-(1H-INDOL-3-YL)ETHYL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-[2-(1H-INDOL-3-YL)ETHYL]-1H-PYRAZOLE-4-SULFONAMIDE

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